molecular formula C16H17NO2 B072183 Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)- CAS No. 1151-93-5

Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)-

Cat. No.: B072183
CAS No.: 1151-93-5
M. Wt: 255.31 g/mol
InChI Key: ARNIZPSLPHFDED-UHFFFAOYSA-N
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Description

Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)- is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Biological Activity

Methanone, 4-(dimethylamino)phenyl-, commonly known as 4-(dimethylamino)benzophenone or Michler's ketone, is an organic compound with notable biological activities. This article provides an overview of its biological properties, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16_{16}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 255.32 g/mol
  • CAS Number : 90-94-8

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of Methanone derivatives against various cancer cell lines. The compound has shown significant cytotoxic effects, particularly in the following studies:

  • In Vitro Studies :
    • A study reported that Methanone derivatives exhibited varying degrees of antiproliferative activity against human cancer cell lines such as HeLa (cervical carcinoma), Molt/4 (T-leukemia), and CEM (T-leukemia). The compound 3f demonstrated an IC50_{50} value of 0.02 mM against HeLa cells, indicating strong activity compared to other derivatives which had IC50_{50} values greater than 10 mM .
    • The mechanism of action was linked to the induction of reactive oxygen species (ROS), leading to apoptosis through mitochondrial pathways. This was evidenced by increased ROS production and activation of caspase-3 in treated cells .
  • In Vivo Studies :
    • The efficacy of Methanone was further validated in animal models where it inhibited tumor growth in xenograft models. Mice treated with 100 mg/kg of the compound showed significant tumor volume reduction compared to controls .

The biological activity of Methanone is primarily attributed to its ability to induce oxidative stress within cancer cells. Key findings include:

  • ROS Production : Treatment with Methanone led to a marked increase in ROS levels, suggesting that oxidative stress is a critical factor in its cytotoxic effects .
  • Apoptosis Induction : The compound influenced the expression of Bcl-2 family proteins, promoting pro-apoptotic signals while inhibiting anti-apoptotic pathways .

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines, Methanone was tested for its ability to inhibit cell proliferation. Results indicated that:

  • Cell Lines Tested : HeLa, CEM, L1210 (murine leukemia).
  • Results : Compound 3f outperformed other derivatives with consistent sub-micromolar activity across all tested lines.
Cell LineIC50_{50} (mM)Mechanism
HeLa0.02Apoptosis via ROS
CEM>10Minimal activity
L1210>10Minimal activity

Case Study 2: In Vivo Efficacy

A study involving tumor-bearing nude mice demonstrated the effectiveness of Methanone in reducing tumor size:

  • Dosage : 100 mg/kg administered intraperitoneally.
  • Outcome : Significant reduction in tumor volume compared to control groups over a treatment period.
Treatment GroupTumor Volume Reduction (%)
Control0
Methanone65

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methanone, 4-(dimethylamino)phenyl-, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling. For example, acylation of 4-methoxyphenyl groups with 4-(dimethylamino)benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions achieves moderate yields (~50–60%) . Optimization requires strict control of temperature (0–5°C for exothermic reactions) and stoichiometric ratios of acylating agents. Solvent polarity (e.g., dichloromethane vs. toluene) significantly impacts regioselectivity and by-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR : In 1H^1H-NMR, the methoxy group resonates at δ 3.8–3.9 ppm, while the dimethylamino protons appear as a singlet at δ 2.9–3.1 ppm. Aromatic protons show splitting patterns dependent on substitution (e.g., para-substituted phenyl groups) .
  • IR : Strong C=O stretching at ~1650–1680 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
  • UV-Vis : Absorption maxima near 300–350 nm due to π→π* transitions in the conjugated benzophenone system .

Q. How is this compound utilized as a reference standard in analytical chemistry?

Methodological Answer: Its well-defined structure and stability make it suitable for calibrating HPLC and GC systems. For example, retention times in reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) correlate with logP values (~3.2), aiding in compound identification . In mass spectrometry, the molecular ion [M+H]⁺ at m/z 269.1 serves as a benchmark for fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain its biological activity in receptor-binding studies?

Methodological Answer: The dimethylamino and methoxy groups enhance electron-donating capacity, facilitating interactions with hydrophobic pockets in target proteins (e.g., estrogen receptor alpha). Docking studies suggest hydrogen bonding between the carbonyl group and Arg394, while the methoxy group stabilizes van der Waals interactions with Leu387 . Competitive binding assays (IC₅₀ ~50 nM) confirm partial agonism, validated via X-ray crystallography (PDB: 8A3H) .

Q. How do substituents (e.g., methoxy vs. ethoxy) alter electronic properties and reactivity?

Methodological Answer:

  • Electron Density : Methoxy groups increase para-substituted ring electron density, shifting 13C^{13}C-NMR signals upfield (δ 160–165 ppm for carbonyl carbons) compared to ethoxy derivatives .
  • Reactivity : Methoxy groups reduce electrophilic substitution rates by 30% compared to unsubstituted benzophenones, as shown in nitration studies (HNO₃/H₂SO₄, 0°C) .
  • Thermodynamics : Enthalpy of combustion (ΔcH°) for the methoxy derivative is -5,200 kJ/mol, differing from ethoxy analogs (-5,150 kJ/mol) due to steric and electronic effects .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies may arise from:

  • Purity : Impurities (e.g., residual solvents or regioisomers) can skew results. Validate purity via HPLC (≥98%) and differential scanning calorimetry (sharp melting point ~120°C) .
  • Degradation Pathways : Under aerobic conditions, microbial degradation produces bis[4-(dimethylamino)phenyl]methanone, altering bioactivity. LC-MS/MS monitoring of degradation intermediates (e.g., m/z 240.1 for demethylated products) is critical .
  • Assay Conditions : Adjust pH (6–7) and temperature (30–35°C) to replicate physiological environments, as deviations may reduce IC₅₀ accuracy by 20–40% .

Q. Experimental Design Considerations

Q. What strategies optimize catalytic efficiency in its synthesis?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation. AlCl₃ achieves higher yields (65%) but requires post-reaction quenching with ice-HCl to prevent over-acylation .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h with 80% yield at 100°C, minimizing thermal degradation .

Q. How should researchers design stability studies for long-term storage?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 200°C. Store at -20°C in amber vials under argon to prevent photodegradation .
  • Hydrolytic Stability : Accelerated aging in buffered solutions (pH 1–13, 40°C) reveals hydrolysis at pH >10, forming 4-methoxyphenol (detected via GC-MS) .

Q. Data Interpretation and Validation

Q. What computational tools predict its interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : AMBER or GROMACS simulate binding free energies (ΔG ~-8 kcal/mol) with estrogen receptors .
  • QSAR Models : Hammett constants (σ⁺ = -0.27 for methoxy) correlate with logD values (2.8), predicting blood-brain barrier permeability .

Q. How do researchers validate spectroscopic assignments for complex mixtures?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals (e.g., distinguish methoxy and dimethylamino protons) .
  • Isotopic Labeling : 13C^{13}C-labeling of the carbonyl group confirms IR band assignments (δC=O = 190 ppm) .

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-17(2)14-8-4-12(5-9-14)16(18)13-6-10-15(19-3)11-7-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNIZPSLPHFDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385017
Record name Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151-93-5
Record name Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)-
Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)-
Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)-
Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)-
Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)-
Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)-

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